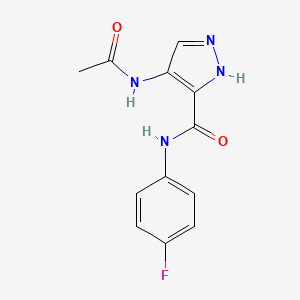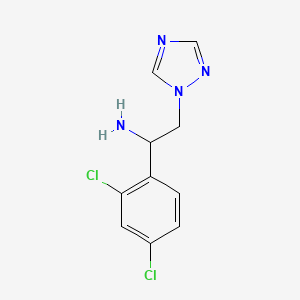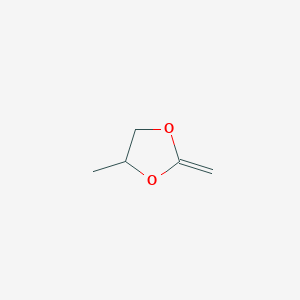
1,3-Dioxolane, 4-methyl-2-methylene-
Overview
Description
1,3-Dioxolane, 4-methyl-2-methylene- is an organic compound with the molecular formula C₅H₈O₂ It belongs to the class of dioxolanes, which are five-membered heterocyclic compounds containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 4-methyl-2-methylene- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Another approach involves the use of zirconium tetrachloride (ZrCl₄) as a highly efficient and chemoselective catalyst for the acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-Dioxolane, 4-methyl-2-methylene- typically involves large-scale acetalization processes using similar catalysts and reaction conditions as those used in laboratory synthesis. The continuous removal of water and the use of efficient catalysts are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 4-methyl-2-methylene- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂.
Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄.
Substitution: RLi, RMgX, RCuLi, NH₃, RNH₂, NaOCH₃.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
1,3-Dioxolane, 4-methyl-2-methylene- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4-methyl-2-methylene- involves its interaction with various molecular targets and pathways. For example, in the context of its cytotoxic activity, the compound may induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular redox balance . Additionally, its role as a protecting group in organic synthesis involves the formation of stable cyclic acetals that prevent unwanted reactions of carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a similar structure but without the methyl and methylene substituents.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL): A similar compound used in the synthesis of degradable polymers.
5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL): Another related compound used in polymer synthesis.
Uniqueness
1,3-Dioxolane, 4-methyl-2-methylene- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable cyclic acetals makes it valuable as a protecting group in organic synthesis, while its cytotoxic activity against cancer cells highlights its potential in medicinal chemistry.
Properties
IUPAC Name |
4-methyl-2-methylidene-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-3-6-5(2)7-4/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUOLPMEUGECKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=C)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30533972 | |
| Record name | 4-Methyl-2-methylidene-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30533972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85079-89-6 | |
| Record name | 4-Methyl-2-methylidene-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30533972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate](/img/structure/B3057700.png)
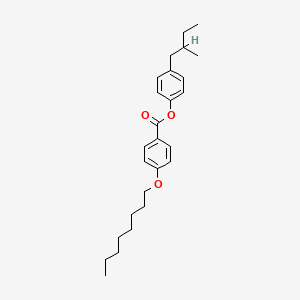
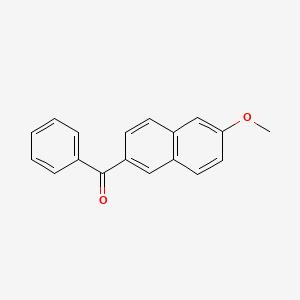
![Benzo[b]thiophene-2-carboxaldehyde, 6-methyl-](/img/structure/B3057705.png)
![2-[(4-Phenoxyphenoxy)methyl]oxirane](/img/structure/B3057707.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-ethylbutanoic acid](/img/structure/B3057709.png)
![Methyl [4-(bromoacetyl)phenyl]acetate](/img/structure/B3057710.png)
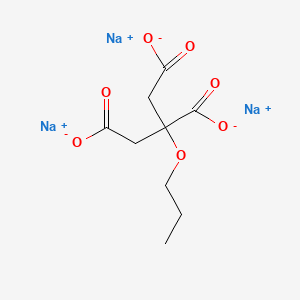
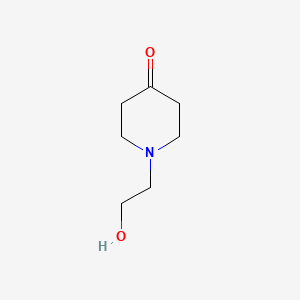
![2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile](/img/structure/B3057715.png)
